

# "analytical techniques for 6-methoxy-1H-indazole-5-carboxylic acid"

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## Compound of Interest

Compound Name: 6-methoxy-1H-indazole-5-carboxylic acid

Cat. No.: B1453053

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An In-Depth Guide to the Analytical Characterization of **6-methoxy-1H-indazole-5-carboxylic acid**

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## Introduction

**6-methoxy-1H-indazole-5-carboxylic acid** is a heterocyclic building block of significant interest in pharmaceutical research and development. Its indazole core is a key pharmacophore found in various biologically active molecules. As a critical intermediate, its purity, identity, and stability must be rigorously established to ensure the quality and efficacy of final drug products[1]. This guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry, offering both foundational understanding and practical, field-proven protocols.

## Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of **6-methoxy-1H-indazole-5-carboxylic acid** is the first step in developing robust analytical methods. These properties influence solubility, chromatographic behavior, and spectroscopic response.

Property	Value	Source
Chemical Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	192.17 g/mol	[1]
Monoisotopic Mass	192.0535 Da	[2]
CAS Number	1082041-60-8	[1][3]
Appearance	Typically an off-white to pale solid	N/A
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in water	N/A

## Part 1: Chromatographic Purity and Quantification

Chromatographic techniques are indispensable for separating the target analyte from impurities, degradants, and reaction by-products. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled sensitivity and specificity.

### High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle of Analysis: Reversed-phase HPLC (RP-HPLC) is the method of choice for polar to moderately non-polar compounds like **6-methoxy-1H-indazole-5-carboxylic acid**. The compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The inclusion of an acid modifier (e.g., formic acid) in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.[4][5] Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a standard curve.

Experimental Protocol:

- Sample and Standard Preparation:

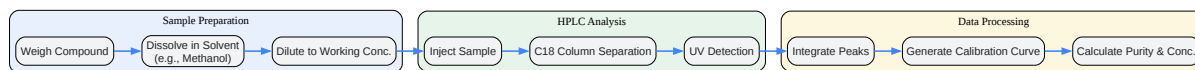
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **6-methoxy-1H-indazole-5-carboxylic acid** and dissolve it in 10 mL of a suitable solvent, such as methanol or acetonitrile.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent to construct a calibration curve.
- Sample Solution: Prepare the test sample at a concentration within the calibration range.
- Instrumentation and Conditions: A standard HPLC system equipped with a UV-Vis detector is suitable.

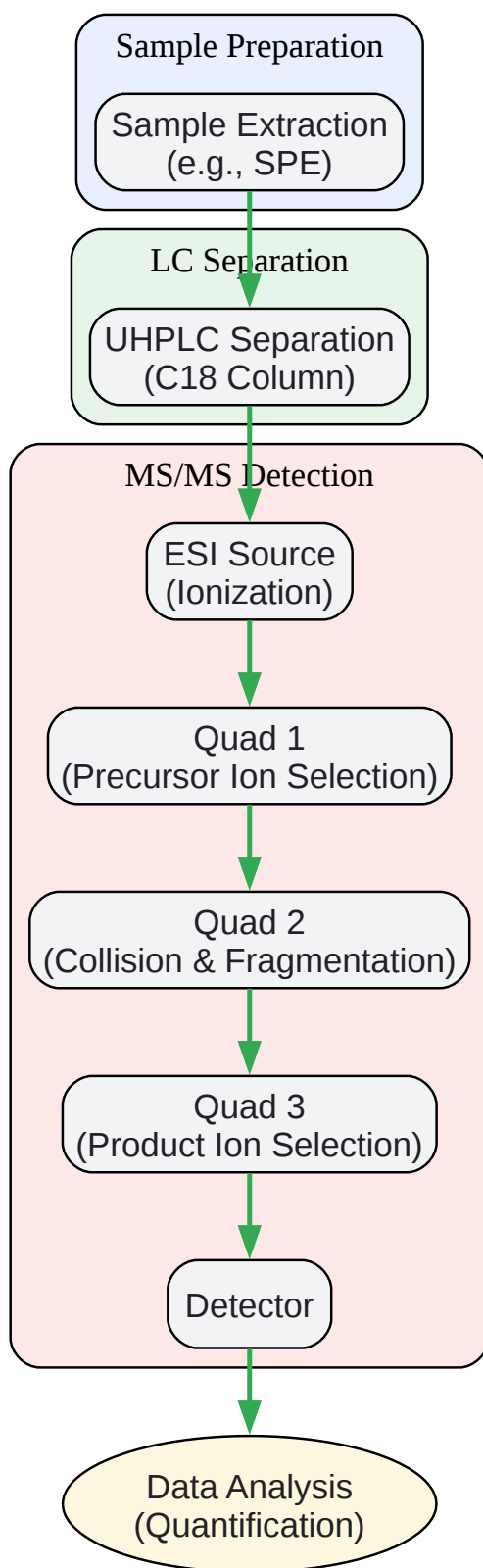
Parameter	Recommended Setting	Rationale
Column	C18, 150 mm x 4.6 mm, 3-5 $\mu$ m	Provides excellent retention and resolution for aromatic carboxylic acids.
Mobile Phase A	0.1% Formic Acid in Water	Acid modifier to ensure the analyte is in its protonated form for sharp peaks.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic solvent for eluting the compound.
Gradient Elution	10% B to 90% B over 15 min	A gradient ensures efficient elution and separation from both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Maintains consistent retention times and improves peak shape.
Detection Wavelength	~254 nm or 280 nm (scan for $\lambda_{max}$ )	Aromatic and conjugated systems typically show strong absorbance at these wavelengths.
Injection Volume	10 $\mu$ L	A typical volume for analytical HPLC.

- Data Analysis:
  - Identification: The analyte is identified by comparing its retention time with that of a reference standard.
  - Purity: Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

- Quantification: Plot the peak area of the standards against their known concentrations to generate a linear calibration curve. Determine the concentration of the analyte in the sample by interpolating its peak area on this curve.

Workflow Visualization:





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